Chlorohyssopifolin B
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Overview
Description
Chlorohyssopifolin B is a natural product found in Centaurea scoparia with data available.
Scientific Research Applications
Cytotoxic Properties
Chlorohyssopifolin B, a guaiane-type sesquiterpene lactone, has shown promising results in cytotoxic studies. Research indicates that compounds like Chlorohyssopifolin B, derived from plants like Centaurea hyssopifolia, exhibit significant cytotoxic activity against human tumor cells. This activity is primarily attributed to the structure of these compounds, where the presence of a chlorinated atom intensifies their cytostatic effect, particularly in inducing apoptosis in leukemia cells (Estévez-Sarmiento et al., 2020). A study from 1980 also found that compounds like Chlorohyssopifolin B inhibit DNA synthesis, contributing to their cytostatic properties (González et al., 1980).
Structural and Chemical Analysis
Further understanding of Chlorohyssopifolin B's structure has been established through chemical analysis. For instance, a study performed direct comparisons and chemical transformations to determine the absolute stereochemistry of Chlorohyssopifolin B (González et al., 1976). Such structural analyses are crucial in understanding the biological activity and potential therapeutic applications of these compounds.
Pharmacological Effects and Potential Therapeutic Applications
Chlorohyssopifolin B's pharmacological effects extend beyond its cytotoxic properties. Research into similar chloroquine compounds has revealed a range of biochemical properties that may have therapeutic applications in various diseases, including cancer (Solomon & Lee, 2009). These studies highlight the potential of Chlorohyssopifolin B and related compounds in enhancing the efficacy of traditional cancer therapies.
properties
CAS RN |
38290-03-8 |
---|---|
Product Name |
Chlorohyssopifolin B |
Molecular Formula |
C15H19ClO5 |
Molecular Weight |
314.76 g/mol |
IUPAC Name |
(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-4,8,9-trihydroxy-3,6-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H19ClO5/c1-6-3-9(17)11-7(2)14(19)21-13(11)12-8(6)4-10(18)15(12,20)5-16/h8-13,17-18,20H,1-5H2/t8-,9-,10-,11+,12-,13-,15+/m0/s1 |
InChI Key |
YIFQICREHIVCKL-YWDFAVMRSA-N |
Isomeric SMILES |
C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@@]3(CCl)O)O)OC(=O)C2=C)O |
SMILES |
C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O |
synonyms |
chlorohyssopifolin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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